molecular formula C17H20N2O5S B4400541 2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4400541
M. Wt: 364.4 g/mol
InChI Key: AECOTIICIMLOHA-UHFFFAOYSA-N
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Description

2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with a molecular formula of C24H26N2O4S. This compound is characterized by the presence of methoxy and methyl groups attached to phenyl rings, along with a sulfonyl group and a glycinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-methoxyphenylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl glycinamides and methoxy-substituted phenyl derivatives. Examples include:

Uniqueness

2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-12-7-8-15(24-3)16(9-12)25(21,22)19(11-17(18)20)13-5-4-6-14(10-13)23-2/h4-10H,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECOTIICIMLOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 2
2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 3
2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 4
2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 5
2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 6
2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

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